![molecular formula C14H20ClN3O B7435277 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one](/img/structure/B7435277.png)
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one, also known as PNU-282987, is a selective agonist for the alpha-7 subtype of nicotinic acetylcholine receptors (α7-nAChRs). This chemical compound has gained attention due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Wirkmechanismus
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one is a selective agonist for the α7-nAChRs, which are widely expressed in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine, which play important roles in cognitive function and memory formation. 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one binds to the α7-nAChRs and enhances the release of these neurotransmitters, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one has been shown to have several biochemical and physiological effects, including improved cognitive function, neuroprotection, and analgesia. It has also been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine, which play important roles in memory formation and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one in lab experiments is its selectivity for the α7-nAChRs. This allows for more specific targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one is its relatively low potency, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are several future directions for research on 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one. One area of interest is its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Another direction is the development of more potent analogs of 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one that may have improved therapeutic effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one and its potential use in treating other neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one involves a multi-step process that includes the reaction of 4-chloro-3-nitropyridine with tert-butyl acrylate to form 2-tert-butyl-4-chloro-5-nitropyridine. This intermediate is then reduced using hydrogen gas and palladium on carbon to form 2-tert-butyl-4-chloro-5-aminopyridine. The amination of this intermediate with 4-methylidenepiperidine yields the final product, 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one has also been studied for its potential use in treating neuropathic pain, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
2-tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10-5-7-17(8-6-10)11-9-16-18(14(2,3)4)13(19)12(11)15/h9H,1,5-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIHGTAHRBORNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)N2CCC(=C)CC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.